Cas no 1805280-20-9 (4-Bromo-2-(bromomethyl)-3-(difluoromethyl)pyridine)

4-Bromo-2-(bromomethyl)-3-(difluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 4-Bromo-2-(bromomethyl)-3-(difluoromethyl)pyridine
-
- インチ: 1S/C7H5Br2F2N/c8-3-5-6(7(10)11)4(9)1-2-12-5/h1-2,7H,3H2
- InChIKey: RMONMOZIFPIAJO-UHFFFAOYSA-N
- SMILES: BrC1C=CN=C(CBr)C=1C(F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 145
- XLogP3: 2.8
- トポロジー分子極性表面積: 12.9
4-Bromo-2-(bromomethyl)-3-(difluoromethyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A023023221-500mg |
4-Bromo-2-(bromomethyl)-3-(difluoromethyl)pyridine |
1805280-20-9 | 97% | 500mg |
$1,048.60 | 2022-04-01 | |
Alichem | A023023221-250mg |
4-Bromo-2-(bromomethyl)-3-(difluoromethyl)pyridine |
1805280-20-9 | 97% | 250mg |
$646.00 | 2022-04-01 | |
Alichem | A023023221-1g |
4-Bromo-2-(bromomethyl)-3-(difluoromethyl)pyridine |
1805280-20-9 | 97% | 1g |
$1,730.40 | 2022-04-01 |
4-Bromo-2-(bromomethyl)-3-(difluoromethyl)pyridine 関連文献
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
2. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
4-Bromo-2-(bromomethyl)-3-(difluoromethyl)pyridineに関する追加情報
4-Bromo-2-(bromomethyl)-3-(difluoromethyl)pyridine: A Comprehensive Overview
4-Bromo-2-(bromomethyl)-3-(difluoromethyl)pyridine, also known by its CAS number CAS No. 1805280-20-9, is a highly specialized organic compound with significant applications in various fields of chemistry. This compound belongs to the pyridine family, a group of aromatic heterocycles that are widely used in pharmaceuticals, agrochemicals, and materials science. The structure of this compound is characterized by the presence of multiple substituents, including bromine atoms and difluoromethyl groups, which contribute to its unique chemical properties and reactivity.
The synthesis of 4-Bromo-2-(bromomethyl)-3-(difluoromethyl)pyridine involves a series of carefully controlled reactions, often utilizing advanced catalytic systems to achieve high yields and purity. Recent advancements in catalytic chemistry have enabled more efficient methods for the preparation of such complex molecules, reducing production costs and environmental impact. For instance, the use of palladium-catalyzed cross-coupling reactions has been pivotal in constructing the pyridine ring with the desired substituents.
One of the most notable applications of this compound is in the development of novel agrochemicals. Researchers have demonstrated that 4-Bromo-2-(bromomethyl)-3-(difluoromethyl)pyridine exhibits potent insecticidal activity against a wide range of agricultural pests. This is attributed to its ability to disrupt key biochemical pathways in insects, making it a promising candidate for sustainable pest management solutions. Furthermore, studies have shown that this compound can be modified to enhance its selectivity and reduce potential environmental risks.
In the pharmaceutical industry, this compound has shown potential as a lead molecule for drug discovery. Its unique structure allows for interactions with various biological targets, including enzymes and receptors, making it a valuable tool in the development of new therapeutic agents. Recent research has focused on optimizing its pharmacokinetic properties to improve bioavailability and reduce toxicity.
The chemical stability and reactivity of 4-Bromo-2-(bromomethyl)-3-(difluoromethyl)pyridine make it an attractive substrate for further functionalization. Chemists have explored its use as an intermediate in the synthesis of more complex molecules, such as fluorinated pharmaceuticals and advanced materials. For example, the bromine substituents can be readily replaced with other functional groups using nucleophilic substitution reactions, enabling the creation of diverse chemical libraries.
In terms of environmental impact, studies have been conducted to assess the biodegradation and persistence of this compound in natural systems. Results indicate that under certain conditions, it can undergo microbial degradation, reducing its environmental footprint. However, further research is needed to fully understand its long-term effects on ecosystems.
The future outlook for 4-Bromo-2-(bromomethyl)-3-(difluoromethyl)pyridine is promising, with ongoing investigations into its applications in emerging fields such as nanotechnology and green chemistry. Its ability to serve as a versatile building block for constructing complex molecules positions it as an important tool in modern chemical research.
1805280-20-9 (4-Bromo-2-(bromomethyl)-3-(difluoromethyl)pyridine) Related Products
- 2177366-45-7(3-({[3,3'-bipyridine]-5-yl}methyl)-1-[(naphthalen-1-yl)methyl]urea)
- 1805248-72-9(Ethyl 2-bromo-4-fluoro-6-nitrophenylacetate)
- 951956-60-8(methyl 2-{4-(7-methoxy-4-oxo-4H-chromen-3-yl)oxybenzamido}benzoate)
- 1261907-58-7(4-Chloro-3-(4-chloro-2-methylphenyl)benzoic acid)
- 1804886-10-9(2-Bromo-5-(bromomethyl)-3-(difluoromethyl)-6-hydroxypyridine)
- 1187561-21-2(4-Ethyl-3-(5-methylfuran-2-yl)-1h-pyrazol-5-amine)
- 1542616-96-5(ethyl 3-(2-amino-5-chlorophenyl)sulfanylpropanoate)
- 2137537-93-8(4-Methyl-2-(trifluoromethyl)furo[3,2-b]pyrrole-5-carboxylic acid)
- 87488-64-0(2-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride)
- 1219912-94-3(2-(benzylsulfanyl)-N-3-tert-butyl-1-(2-hydroxyethyl)-1H-pyrazol-5-ylacetamide)




